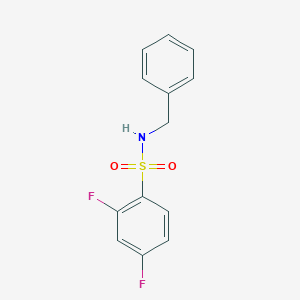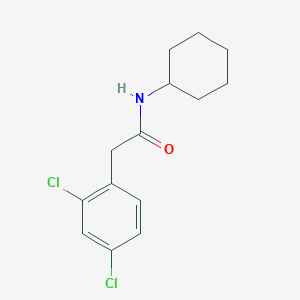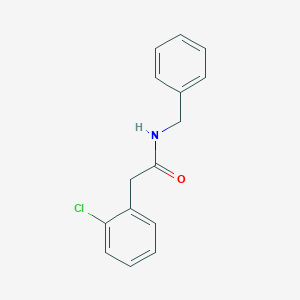![molecular formula C13H9F3N2O2 B263652 N-[4-(trifluoromethoxy)phenyl]isonicotinamide](/img/structure/B263652.png)
N-[4-(trifluoromethoxy)phenyl]isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(trifluoromethoxy)phenyl]isonicotinamide, commonly referred to as TFMI, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the isonicotinamide family and is known for its potent biological activities. TFMI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders.
Wirkmechanismus
The mechanism of action of TFMI is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and inflammation. TFMI has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. TFMI has also been shown to inhibit the activation of Akt and mTOR, two signaling pathways that play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
TFMI has been shown to exhibit potent biological activities in various biochemical and physiological systems. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and improve glucose metabolism and insulin sensitivity. Additionally, TFMI has been shown to modulate the expression of various genes involved in cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TFMI is its high potency and selectivity for its target molecules. This makes it an ideal candidate for use in various biochemical and physiological assays. However, one of the main limitations of TFMI is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of TFMI. One area of research is the development of more efficient synthesis methods to improve the yield and purity of TFMI. Another area of research is the investigation of the potential therapeutic applications of TFMI in various diseases, including cancer, inflammation, and metabolic disorders. Additionally, the development of more potent and selective analogs of TFMI could lead to the discovery of new drugs with improved therapeutic efficacy.
Synthesemethoden
TFMI can be synthesized through a multi-step process involving the reaction of 4-trifluoromethoxyaniline with isonicotinic acid. The reaction is catalyzed by a base such as triethylamine, and the final product is obtained through purification using column chromatography. The yield of TFMI is typically high, and the purity can be confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
TFMI has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. TFMI has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, TFMI has been demonstrated to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
Eigenschaften
Molekularformel |
C13H9F3N2O2 |
|---|---|
Molekulargewicht |
282.22 g/mol |
IUPAC-Name |
N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)20-11-3-1-10(2-4-11)18-12(19)9-5-7-17-8-6-9/h1-8H,(H,18,19) |
InChI-Schlüssel |
XNOXATIDKXASQR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)OC(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



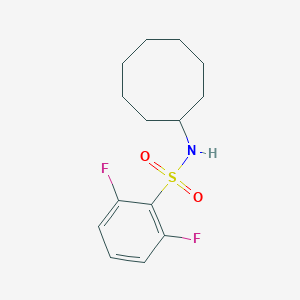
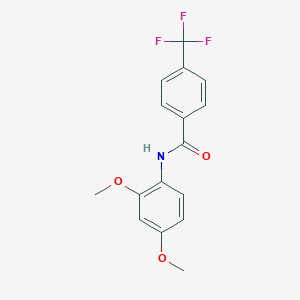
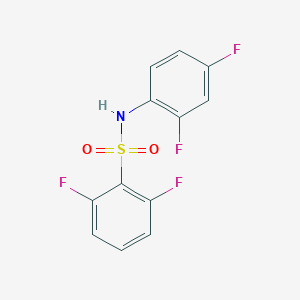
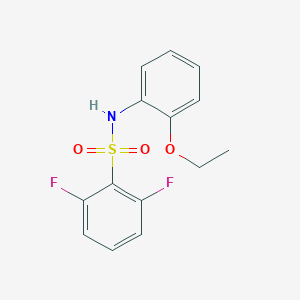
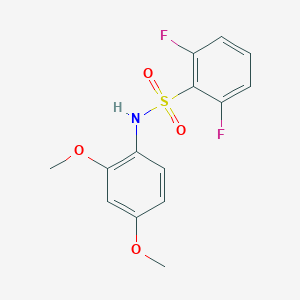
![Ethyl 3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B263588.png)
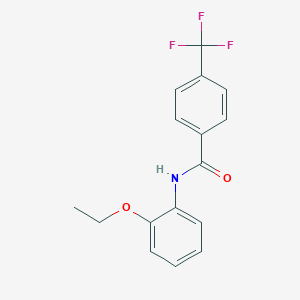
![4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263594.png)
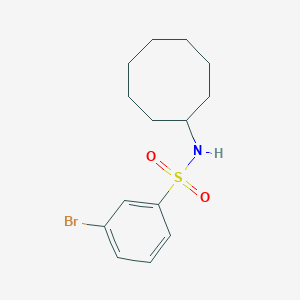
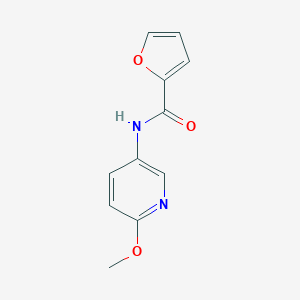
![Methyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B263610.png)
